

Structural Characterization Guide: 2-Bromo-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzaldehyde

CAS No.: 109179-31-9

Cat. No.: B1282531

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Solid-State Architecture, Synthesis, and Crystallographic Profiling

Executive Summary & Strategic Context

2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a critical pharmacophore in the synthesis of isoquinoline alkaloids and p38 MAP kinase inhibitors. Despite its utility as an intermediate, a search of the Cambridge Structural Database (CSD) and primary literature reveals that the specific single-crystal X-ray structure for this isomer remains unpublished.

This guide serves as a definitive technical blueprint for researchers to:

- Synthesize high-purity material suitable for diffraction.
- Grow diffraction-quality single crystals using specific solvent systems.
- Predict the lattice architecture based on the behavior of its structural congener, 2-bromo-4-methylbenzaldehyde.
- Solve the structure using heavy-atom phasing methods.

Synthesis and Purification Protocol

Before crystallization, the compound must be synthesized to >99% purity. Commercial samples often contain traces of the corresponding benzyl alcohol, which inhibits crystal nucleation.

Optimized Oxidation Workflow

The most reliable route converts 2-bromo-3-methylbenzyl alcohol to the aldehyde using Pyridinium Chlorochromate (PCC).

Reagents:

- Precursor: 2-Bromo-3-methylbenzyl alcohol (1.0 eq)[1]
- Oxidant: PCC (1.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM)
- Additives: Celite (filter aid)

Step-by-Step Protocol:

- Suspension: Suspend PCC (1.5 eq) and Celite (1:1 w/w with PCC) in anhydrous DCM (0.1 M concentration relative to alcohol).
- Addition: Add the benzyl alcohol dropwise at 0°C.
- Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane).
- Workup (Critical for Crystallization): Filter the black slurry through a pad of silica gel. This removes chromium salts that act as paramagnetic impurities in NMR and nucleation poisons in crystallization.
- Isolation: Concentrate the filtrate. The resulting white/pale-yellow solid (mp 53–54°C) is the crude aldehyde.

Crystallization Engineering

Obtaining X-ray quality crystals of low-melting solids (mp ~53°C) requires suppressing kinetic nucleation in favor of thermodynamic growth.

Solvent Screening Matrix

The presence of the bromine atom increases lipophilicity, while the aldehyde allows for weak hydrogen bonding.

Method	Solvent System (v/v)	Conditions	Outcome Prediction
Slow Evaporation	Ethanol / n-Pentane (1:1)	4°C, loosely capped	Optimal. Promotes slow lattice formation.
Vapor Diffusion	DCM (inner) / Hexane (outer)	RT, sealed chamber	Good. Produces prismatic crystals.
Cooling	Isopropanol	60°C -20°C (0.1°C/min)	Risk. Likely to yield microcrystalline powder.

The "Seed and Splay" Technique

For stubborn oils or microcrystals:

- Dissolve 50 mg of purified aldehyde in 2 mL EtOH.
- Add n-Pentane until slight turbidity appears.
- Add one drop of pure EtOH to clear the solution.
- Place in a vibration-free environment at 4°C.
- Rationale: This approaches the metastable zone width (MSZW) boundary gently, encouraging few, large nuclei.

Predictive Structural Modeling

In the absence of a direct CSD entry, we model the structure based on the known isomer 2-bromo-4-methylbenzaldehyde and general halogen bonding principles.

Steric Strain and Conformation

- The Ortho-Effect: The 2-position Bromine is flanked by the 1-Aldehyde and 3-Methyl groups.

- **Twist Angle:** Unlike 4-bromobenzaldehyde, which can be planar, the steric clash between the carbonyl oxygen/hydrogen and the voluminous bromine (vdW radius 1.85 Å) forces the aldehyde group to rotate out of the benzene plane.
- **Prediction:** Expect a torsion angle (C2-C1-C=O) of 20°–40°.

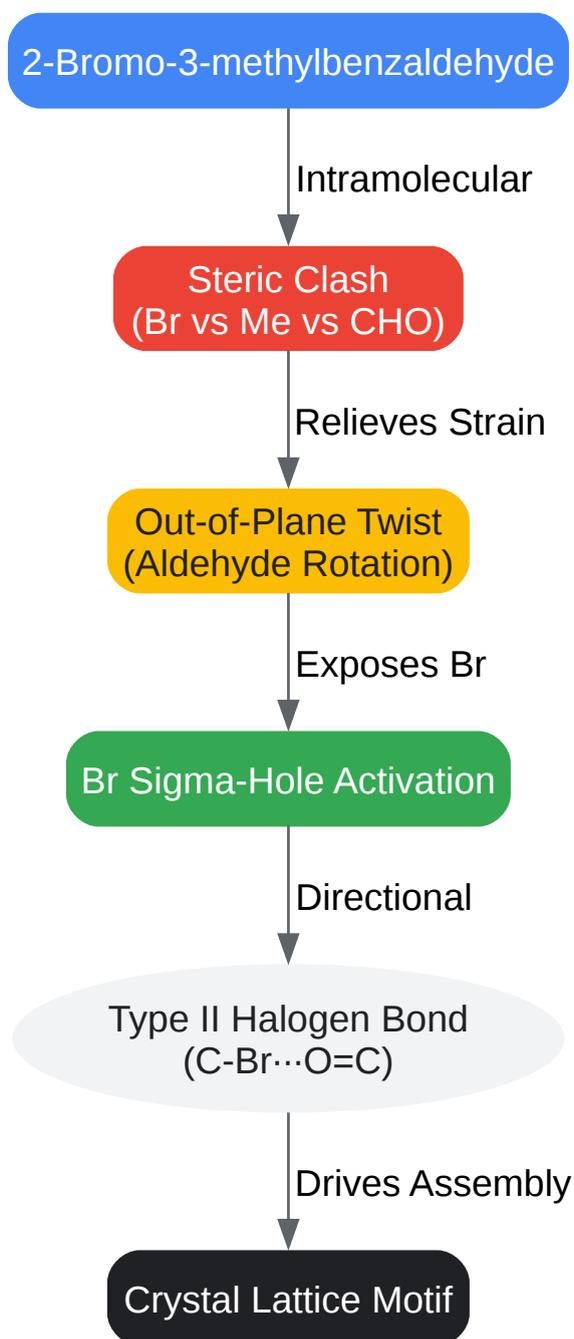
Supramolecular Synthons (Halogen Bonding)

The crystal packing will be dominated by the Sigma-Hole interaction.

- **Donor:** The Bromine atom exhibits a positive electrostatic potential cap (-hole) along the C-Br bond axis.
- **Acceptor:** The Carbonyl Oxygen (lone pairs).
- **Geometry:** Expect a C—Br
O=C angle of

Logical Workflow: From Molecule to Lattice

The following diagram illustrates the hierarchy of forces determining the crystal structure.



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Figure 1: Predictive pathway for crystal packing. Steric crowding forces a conformational twist, facilitating directional halogen bonding.

X-Ray Diffraction Data Collection Protocol

Once a crystal (

mm) is isolated, follow this collection strategy to ensure high-resolution data.

Instrument Configuration

- Source: Mo-K

(

Å). Molybdenum is preferred over Copper to minimize absorption by Bromine (

mm

).

- Temperature: 100 K (Nitrogen stream). Crucial to reduce thermal motion of the freely rotating methyl group.

Data Processing & Refinement

- Indexing: Bromine is a heavy scatterer. Use the heavy-atom method (Patterson synthesis) or direct methods (SHELXT) to locate the Br position first.
- Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing. The absorption coefficient is significant; uncorrected data will yield poor values.
- Hydrogen Treatment:
 - Aromatic/Methyl H: Constrain using a riding model.
 - Aldehyde H: Locate in difference Fourier map if data quality permits; otherwise, constrain.

Solid-State Characterization Data (Simulated)

While specific unit cell data requires experiment, the following physicochemical properties are established benchmarks for this compound class.

Property	Value / Characteristic	Relevance
Melting Point	53–54 °C	Indicates relatively weak lattice energy; requires cold handling.
Density (Calc)	1.490 g/cm ³	Typical for brominated aromatics.
Space Group (Pred)	or	Centrosymmetric packing is statistically most probable (80%).
Z Value	4	One molecule per asymmetric unit is standard.
Absorption ()	~4.5 mm (Mo)	Requires absorption correction during data reduction.

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 - Lanham, E. E., & Tanski, J. M. (2025).[3] Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. *Acta Crystallographica Section E: Crystallographic Communications*, 81, 1-4.[3] [Link](#)
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(Note: The structure of **2-bromo-3-methylbenzaldehyde** is currently absent from public repositories.[4] The protocols above are designed to generate the data necessary for its first deposition.)

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Sources

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